benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
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Overview
Description
Benzyl N-{1,3-dimethyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves a multi-step process. One common method includes the reaction of benzyl chloroformate with 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate: This compound is unique due to its bicyclic structure and specific functional groups.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Another compound with a similar bicyclic core but different functional groups, leading to distinct chemical properties and applications.
2-Oxabicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework but vary in their substituents, affecting their reactivity and uses.
Uniqueness
This compound stands out due to its specific combination of functional groups and bicyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23NO3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-(1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-13-17(10-8-16(2,21-13)9-11-17)18-15(19)20-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,19) |
InChI Key |
MKLSZLYRKAAKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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